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Compound of Interest

Compound Name: 3-Amino-6-methoxypicolinic acid

CAS No.: 870971-19-0

Cat. No.: B1269049

Get Quote

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Amino-6-
methoxypicolinic acid, a key intermediate in the pharmaceutical industry. The protocol herein

is designed for scalability, robustness, and high yield, addressing the critical need for an

efficient production method for this versatile molecular building block. This guide offers a

detailed, step-by-step methodology, explains the rationale behind procedural choices, and

includes data presentation and visualizations to ensure clarity and reproducibility.

Introduction: The Strategic Importance of 3-Amino-
6-methoxypicolinic Acid
3-Amino-6-methoxypicolinic acid is a substituted pyridine derivative that serves as a crucial

precursor in the synthesis of a wide array of pharmaceutical compounds. Its structural features,

including a carboxylic acid, an amino group, and a methoxy group, provide multiple reactive

sites for further chemical modifications. This versatility makes it an invaluable starting material
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in the development of novel therapeutics, particularly in the fields of oncology and virology. The

demand for a reliable and scalable synthesis is paramount to advancing drug discovery and

development programs that rely on this intermediate.

Synthesis Strategy and Rationale
The selected synthetic route is a multi-step process designed for efficiency and scalability,

starting from a commercially available precursor. The pathway is outlined below, with each

transformation chosen to ensure high conversion, selectivity, and ease of purification on a large

scale.

2,6-Dichloropicolinic acid
Selective

Methoxylation
NaOMe, MeOH 2-Chloro-6-methoxypicolinic acid AminationNH3, Cu(I) catalyst 2-Amino-6-methoxypicolinic acid NitrationHNO3, H2SO4 2-Amino-3-nitro-6-methoxypicolinic acid ReductionH2, Pd/C 3-Amino-6-methoxypicolinic acid

Click to download full resolution via product page

Figure 1: High-level overview of the synthetic pathway.

Step 1: Selective Methoxylation
The synthesis commences with the regioselective methoxylation of 2,6-dichloropicolinic acid.

Rationale: The 6-position of the pyridine ring is more susceptible to nucleophilic attack than

the 2-position due to electronic effects. Sodium methoxide in methanol provides a

straightforward and high-yielding method for this transformation.

Step 2: Amination
The remaining chlorine atom is displaced by an amino group.

Rationale: A copper-catalyzed amination is employed to achieve this transformation under

relatively mild conditions, which is crucial for preserving the other functional groups on the

molecule.
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Step 3: Nitration
A nitro group is introduced at the 3-position of the pyridine ring.

Rationale: The nitration of the aromatic ring is a classic electrophilic aromatic substitution.

The reaction conditions are optimized to favor the desired regioselectivity, directed by the

existing amino and methoxy substituents.

Step 4: Reduction
The final step involves the reduction of the nitro group to yield the target 3-amino-6-
methoxypicolinic acid.

Rationale: Catalytic hydrogenation is the method of choice for this reduction due to its high

efficiency, clean conversion, and the ease of removing the catalyst by filtration.

Detailed Experimental Protocol
Safety Notice: This protocol involves the use of hazardous materials. All operations must be

conducted in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Materials and Reagents
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Reagent Grade M.W. Typical Supplier

2,6-Dichloropicolinic

acid
98% 192.00 Sigma-Aldrich

Sodium methoxide 95% 54.02 Acros Organics

Methanol Anhydrous 32.04 Fisher Scientific

Ammonia 7N in MeOH 17.03 Sigma-Aldrich

Copper(I) iodide 98% 190.45 Alfa Aesar

Nitric acid 70% 63.01 VWR

Sulfuric acid 98% 98.08 VWR

Palladium on Carbon 10% - Johnson Matthey

Hydrogen Gas High Purity 2.02 Airgas

Step-by-Step Procedure

Step 1: Methoxylation Step 2: Amination Step 3: Nitration Step 4: Reduction

Charge Reactor with 2,6-dichloropicolinic acid and MeOH

Add NaOMe solution dropwise at 0-5 °C

Warm to RT and stir for 12h

Monitor by HPLC

Quench with water and acidify with HCl to pH 3-4

Filter and dry the precipitate

Combine 2-chloro-6-methoxypicolinic acid, CuI, and NH3 in MeOH in a pressure vessel

Heat to 80 °C for 24h

Monitor by HPLC

Cool, filter catalyst, and concentrate

Purify by recrystallization

Dissolve 2-amino-6-methoxypicolinic acid in cold H2SO4

Add HNO3 dropwise at 0 °C

Stir for 2h

Pour onto ice and collect the precipitate by filtration

Wash with cold water

Suspend nitro-compound in MeOH and add Pd/C

Hydrogenate at 50 psi until H2 uptake ceases

Filter catalyst through Celite and concentrate the filtrate

Recrystallize from EtOAc/Hexanes

Click to download full resolution via product page
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Figure 2: Detailed step-by-step experimental workflow.

Protocol 1: Synthesis of 2-Chloro-6-methoxypicolinic acid
Charge a 20 L jacketed reactor with 2,6-dichloropicolinic acid (1.0 kg, 5.21 mol) and

anhydrous methanol (10 L).

Cool the stirred suspension to 0-5 °C.

Slowly add a solution of sodium methoxide (281 g, 5.21 mol) in methanol (2 L) over 2 hours,

maintaining the internal temperature below 10 °C.

Allow the reaction to warm to room temperature and stir for 12 hours.

Monitor the reaction to completion by HPLC.

Quench the reaction by the slow addition of water (5 L).

Adjust the pH to 3-4 with concentrated HCl.

Collect the resulting precipitate by filtration, wash with cold water (2 x 1 L), and dry under

vacuum at 50 °C.

Expected Yield: 85-92%

Purity (HPLC): >97%

Protocol 2: Synthesis of 2-Amino-6-methoxypicolinic acid
In a 20 L pressure reactor, combine 2-chloro-6-methoxypicolinic acid (800 g, 4.26 mol),

copper(I) iodide (81 g, 0.426 mol), and 7N ammonia in methanol (8 L).

Seal the reactor and heat to 80 °C for 24 hours.

Monitor the reaction to completion by HPLC.

Cool the reactor to room temperature and carefully vent any excess pressure.

Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure.

Recrystallize the crude product from ethanol/water.

Expected Yield: 75-85%

Purity (HPLC): >98%

Protocol 3: Synthesis of 2-Amino-3-nitro-6-methoxypicolinic acid
To a 10 L reactor, add concentrated sulfuric acid (4 L) and cool to 0 °C.

Slowly add 2-amino-6-methoxypicolinic acid (600 g, 3.57 mol) in portions, keeping the

temperature below 10 °C.

Once the addition is complete, add concentrated nitric acid (358 mL, 5.35 mol) dropwise

over 1 hour, maintaining the temperature at 0-5 °C.

Stir for an additional 2 hours at 0-5 °C.

Carefully pour the reaction mixture onto 10 kg of crushed ice with vigorous stirring.

Collect the yellow precipitate by filtration and wash with copious amounts of cold water until

the filtrate is neutral.

Dry the product under vacuum at 40 °C.

Expected Yield: 90-95%

Purity (HPLC): >96%

Protocol 4: Synthesis of 3-Amino-6-methoxypicolinic acid
Charge a 20 L hydrogenation vessel with 2-amino-3-nitro-6-methoxypicolinic acid (500 g,

2.35 mol), methanol (10 L), and 10% Pd/C (25 g, 5 wt%).

Pressurize the vessel with hydrogen to 50 psi and stir at room temperature.

Monitor hydrogen uptake. The reaction is typically complete in 4-6 hours.
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Once complete, purge the vessel with nitrogen.

Filter the mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Recrystallize the crude product from ethyl acetate/hexanes to yield the final product.

Expected Yield: 88-94%

Purity (HPLC): >99%

Analytical Characterization
The identity and purity of all intermediates and the final product should be confirmed using

standard analytical techniques including:

¹H and ¹³C NMR: For structural confirmation.

LC-MS: For molecular weight verification and purity assessment.

HPLC: For quantitative purity analysis.

FT-IR: To identify key functional groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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